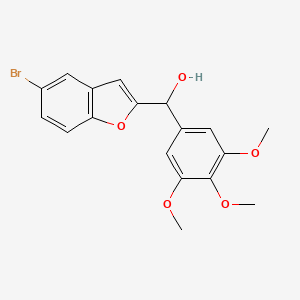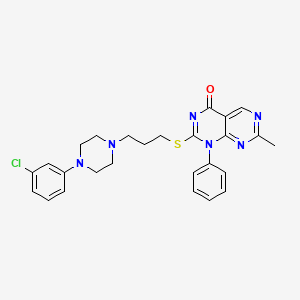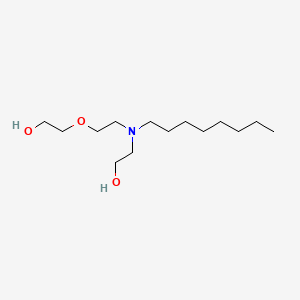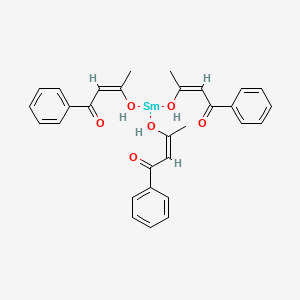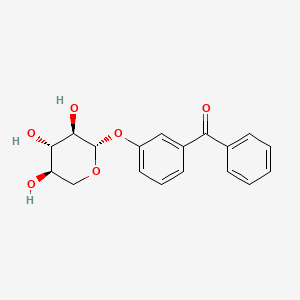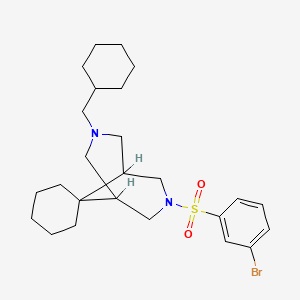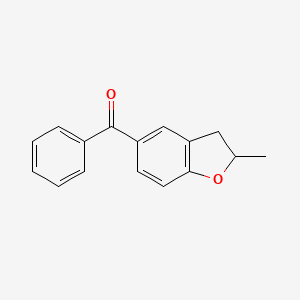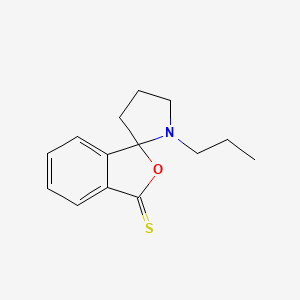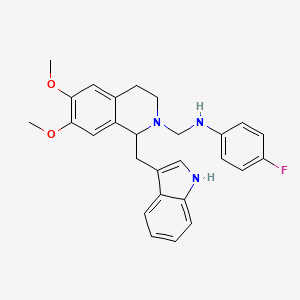
1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including organic light-emitting diodes, chemical sensing, and biological imaging . The unique structure of this compound, which includes both isoindole and benzimidazole moieties, makes it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions often include the use of various nucleophilic and electrophilic sites in a multicomponent system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, reductive agents, and electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the isoindole ring .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications. They are used in the development of organic light-emitting diodes, chemical sensors, and biological imaging agents . These compounds are particularly valuable in biological imaging due to their good biological activity and low cytotoxicity .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific structure of the compound and its intended application .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other similar compounds, such as 1H- and 2H-indazoles . While both classes of compounds have applications in medicinal chemistry and biological imaging, 1H-Isoindole-1,3(2H)-dione derivatives are unique due to their aggregation-induced emission properties . This makes them particularly valuable for applications that require high fluorescence efficiency and photostability .
List of Similar Compounds::- 1H-Indazole
- 2H-Indazole
- 1H-Isoindole
- 2H-Isoindole
Properties
CAS No. |
115398-81-7 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[1-[[bis(2-hydroxyethyl)amino]methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N4O4/c26-11-9-23(10-12-27)14-25-18-8-4-3-7-17(18)22-19(25)13-24-20(28)15-5-1-2-6-16(15)21(24)29/h1-8,26-27H,9-14H2 |
InChI Key |
ZONYFZLTWGHOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


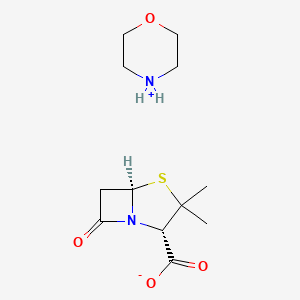
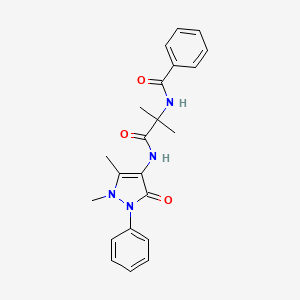
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
